molecular formula C11H11NO2 B14336077 Naphthalene, 1,2-dihydro-4-(nitromethyl)- CAS No. 104489-04-5

Naphthalene, 1,2-dihydro-4-(nitromethyl)-

Cat. No.: B14336077
CAS No.: 104489-04-5
M. Wt: 189.21 g/mol
InChI Key: WTJAYINZKIIMRU-UHFFFAOYSA-N
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Description

Naphthalene, 1,2-dihydro-4-(nitromethyl)- is an organic compound with the molecular formula C₁₁H₁₁NO₂ It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nitromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2-dihydro-4-(nitromethyl)- typically involves the nitration of 1,2-dihydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Industrial Production Methods

Industrial production of Naphthalene, 1,2-dihydro-4-(nitromethyl)- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2-dihydro-4-(nitromethyl)- can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of naphthalene.

    Reduction: Amino derivatives of naphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene, 1,2-dihydro-4-(nitromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2-dihydro-4-(nitromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2-dihydro-4-methyl-: Similar structure but with a methyl group instead of a nitromethyl group.

    Naphthalene, 1,2-dihydro-: Lacks the nitromethyl substitution.

Uniqueness

Naphthalene, 1,2-dihydro-4-(nitromethyl)- is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

104489-04-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(nitromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11NO2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2

InChI Key

WTJAYINZKIIMRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C[N+](=O)[O-]

Origin of Product

United States

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